molecular formula C23H25NO3 B1385580 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline CAS No. 1040690-13-8

2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline

Cat. No.: B1385580
CAS No.: 1040690-13-8
M. Wt: 363.4 g/mol
InChI Key: YKGJHWAHVLASDR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a benzyloxy group and a methoxyethoxy group attached to the benzyl aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.

    Introduction of the Methoxyethoxy Group: The methoxyethoxy group can be introduced via an etherification reaction using 2-methoxyethanol and a suitable leaving group.

    Coupling with Aniline: The final step involves the coupling of the benzyloxy and methoxyethoxy intermediates with aniline under suitable conditions, such as the presence of a catalyst or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinones, aldehydes, or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxyethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)phenyl]aniline
  • 2-(Benzyloxy)-N-[2-(2-ethoxyethoxy)benzyl]aniline
  • 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]phenol

Uniqueness

2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline is unique due to the specific combination of benzyloxy and methoxyethoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

N-[[2-(2-methoxyethoxy)phenyl]methyl]-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-25-15-16-26-22-13-7-5-11-20(22)17-24-21-12-6-8-14-23(21)27-18-19-9-3-2-4-10-19/h2-14,24H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGJHWAHVLASDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CNC2=CC=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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